molecular formula C18H14F3N3O4 B2897658 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide CAS No. 1286722-21-1

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide

Cat. No. B2897658
CAS RN: 1286722-21-1
M. Wt: 393.322
InChI Key: HOBJUZAPKAMVRT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, furan rings can undergo reactions such as oxidation and electrophilic substitution . The trifluoromethoxy group could also participate in various reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangement reactions to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process features good yields, high selectivity, and low catalyst loading, demonstrating the utility of furan derivatives in complex organic transformations (B. Reddy et al., 2012).

Heterocyclic Chemistry

  • Synthesis of Pyrazolopyridazine Compounds: Furan-2,3-diones have been reacted with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide and derivatives of pyrazolo[3,4-d]pyridazinones. These reactions highlight the versatility of furan derivatives in the synthesis of complex heterocyclic compounds, which could have implications for pharmaceutical research (I. Ilhan et al., 2005).

Medicinal Chemistry

  • Antiviral Activity of Heterocyclic Systems: Furanone derivatives have been synthesized and evaluated for their antiviral activity against HAV and HSV-1. The synthesis involved conversion into various heterocyclic systems, indicating the potential for furan derivatives in the development of new antiviral drugs (A. Hashem et al., 2007).

Material Science

  • Energetic Materials: Double furazan-based and furoxan-based compounds have been investigated for their potential as energetic materials. Computational studies on their structures, energetic properties, and detonation properties suggest the relevance of these compounds in designing high-performance energetic materials (Mingzhu Xia et al., 2016).

properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-11(24-16(25)9-8-13(23-24)14-7-4-10-27-14)17(26)22-12-5-2-3-6-15(12)28-18(19,20)21/h2-11H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJUZAPKAMVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide

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